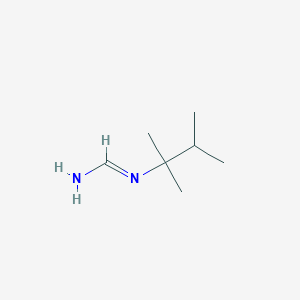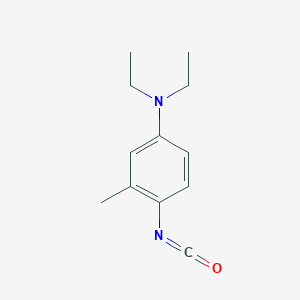
N,N-Diethyl-4-isocyanato-3-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-4-isocyanato-3-methylaniline is an organic compound with the molecular formula C12H16N2O. It is a derivative of aniline, featuring an isocyanate group and two ethyl groups attached to the nitrogen atom. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Diethyl-4-isocyanato-3-methylaniline can be synthesized through several methods. One common approach involves the reaction of N,N-diethyl-3-methylaniline with phosgene (COCl2) under controlled conditions. The reaction typically proceeds as follows:
Starting Material: N,N-diethyl-3-methylaniline
Reagent: Phosgene (COCl2)
Conditions: The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition.
Product: this compound
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and stringent safety measures due to the use of phosgene, which is highly toxic. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-4-isocyanato-3-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Polymerization: The isocyanate group can react with polyols to form polyurethanes, which are widely used in the production of foams, coatings, and adhesives.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Polyols: React with the isocyanate group to form polyurethanes.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed from the reaction with polyols.
Scientific Research Applications
N,N-Diethyl-4-isocyanato-3-methylaniline has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polyurethanes, which are essential in manufacturing foams, coatings, and adhesives.
Mechanism of Action
The mechanism of action of N,N-Diethyl-4-isocyanato-3-methylaniline primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-3-methylaniline: Lacks the isocyanate group, making it less reactive in certain chemical reactions.
N,N-Diethyl-4-isocyanatoaniline: Similar structure but without the methyl group, affecting its reactivity and applications.
N,N-Diethyl-4-isocyanato-3-methoxyaniline: Contains a methoxy group instead of a methyl group, altering its chemical properties.
Uniqueness
N,N-Diethyl-4-isocyanato-3-methylaniline is unique due to the presence of both the isocyanate and methyl groups, which confer specific reactivity and versatility in chemical synthesis and industrial applications.
Properties
CAS No. |
90313-43-2 |
|---|---|
Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
N,N-diethyl-4-isocyanato-3-methylaniline |
InChI |
InChI=1S/C12H16N2O/c1-4-14(5-2)11-6-7-12(13-9-15)10(3)8-11/h6-8H,4-5H2,1-3H3 |
InChI Key |
HMJKHJPCGGKRKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


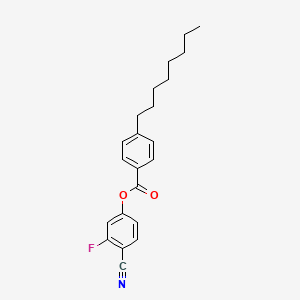

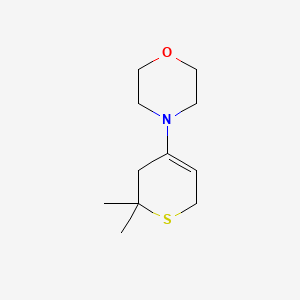
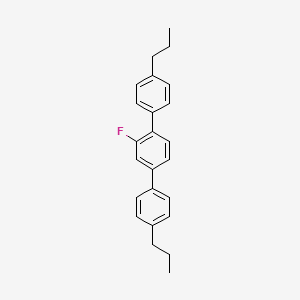
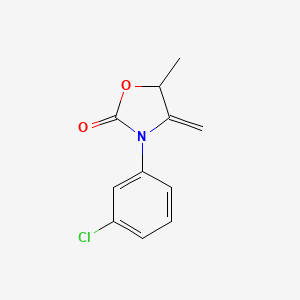
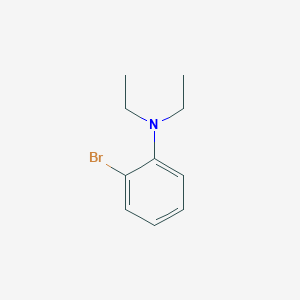
![[(tert-Butylsulfanyl)methyl]carbamyl fluoride](/img/structure/B14351854.png)
![Trimethylsilyl 13-[(trimethylsilyl)oxy]tridecanoate](/img/structure/B14351860.png)

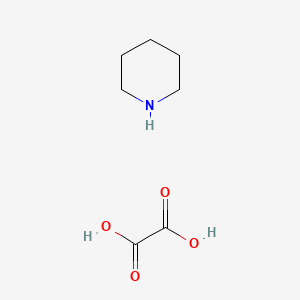
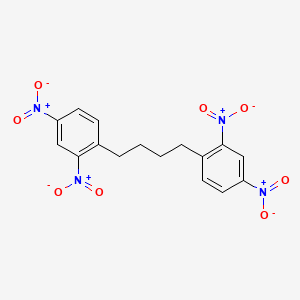
![2-[4-(4-Fluorophenyl)naphthalen-2-yl]ethan-1-ol](/img/structure/B14351879.png)

